molecular formula C33H30N2O4 B12797382 Benzoic acid, 4-(phenylmethoxy)-, 2,5-dihydroxy-4-butyl-1,2-diphenyl-5-oxo-1H-pyrazol-3-yl ester CAS No. 58906-08-4

Benzoic acid, 4-(phenylmethoxy)-, 2,5-dihydroxy-4-butyl-1,2-diphenyl-5-oxo-1H-pyrazol-3-yl ester

Cat. No.: B12797382
CAS No.: 58906-08-4
M. Wt: 518.6 g/mol
InChI Key: RYSKLCHVWRADLA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-(phenylmethoxy)-, 2,5-dihydroxy-4-butyl-1,2-diphenyl-5-oxo-1H-pyrazol-3-yl ester typically involves multiple steps, starting with the preparation of the core pyrazole structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(phenylmethoxy)-, 2,5-dihydroxy-4-butyl-1,2-diphenyl-5-oxo-1H-pyrazol-3-yl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or the modification of functional groups.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Benzoic acid, 4-(phenylmethoxy)-, 2,5-dihydroxy-4-butyl-1,2-diphenyl-5-oxo-1H-pyrazol-3-yl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and biochemical pathways.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.

    Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzoic acid, 4-(phenylmethoxy)-, 2,5-dihydroxy-4-butyl-1,2-diphenyl-5-oxo-1H-pyrazol-3-yl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid derivatives
  • Pyrazole derivatives
  • Phenylmethoxy compounds

Uniqueness

What sets Benzoic acid, 4-(phenylmethoxy)-, 2,5-dihydroxy-4-butyl-1,2-diphenyl-5-oxo-1H-pyrazol-3-yl ester apart from similar compounds is its unique combination of functional groups and structural features. This combination imparts specific chemical and biological properties that make it valuable for various applications.

Properties

CAS No.

58906-08-4

Molecular Formula

C33H30N2O4

Molecular Weight

518.6 g/mol

IUPAC Name

(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) 4-phenylmethoxybenzoate

InChI

InChI=1S/C33H30N2O4/c1-2-3-19-30-31(36)34(27-15-9-5-10-16-27)35(28-17-11-6-12-18-28)32(30)39-33(37)26-20-22-29(23-21-26)38-24-25-13-7-4-8-14-25/h4-18,20-23H,2-3,19,24H2,1H3

InChI Key

RYSKLCHVWRADLA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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